molecular formula C7H13BrO4 B8771850 2-(2-Methoxyethoxy)ethyl bromoacetate CAS No. 6281-98-7

2-(2-Methoxyethoxy)ethyl bromoacetate

Cat. No.: B8771850
CAS No.: 6281-98-7
M. Wt: 241.08 g/mol
InChI Key: XUWBNDYKSQEEMS-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl bromoacetate (CAS 6281-98-7) is an ester derivative of bromoacetic acid with the molecular formula C7H13BrO4 and a molecular weight of 241.080 g/mol . This compound is characterized by an electrophilic bromoacetate moiety coupled with a polar 2-(2-methoxyethoxy)ethyl side chain, which can enhance solubility in polar solvents and modulate the properties of resulting compounds . Its primary research value lies in its role as a versatile alkylating agent and key synthetic intermediate in organic and medicinal chemistry. In pharmaceutical research, this compound has been utilized in the synthesis of complex molecules with biological activity. For instance, it serves as a crucial building block in the development of novel allosteric inhibitors of p21-activated kinase 4 (PAK4), an emergent target in cancer therapy . It is also a recognized reagent in the synthesis of sequence-defined peptoid polymers, a class of peptidomimetics with applications in material science and biomedicine . The compound's physical properties include a density of approximately 1.389 g/cm³ and a boiling point of 274.9°C at 760 mmHg . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

6281-98-7

Molecular Formula

C7H13BrO4

Molecular Weight

241.08 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-bromoacetate

InChI

InChI=1S/C7H13BrO4/c1-10-2-3-11-4-5-12-7(9)6-8/h2-6H2,1H3

InChI Key

XUWBNDYKSQEEMS-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)CBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-(2-Methoxyethoxy)ethyl bromoacetate serves as an important intermediate in organic synthesis. Its applications include:

  • Alkylating Agent : It is used as an alkylating agent in various reactions, facilitating the introduction of alkyl groups into organic molecules. This property is particularly useful in synthesizing complex organic compounds.
  • Reformatsky Reaction : The compound can participate in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate. This enolate can then condense with carbonyl compounds to yield β-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
  • Synthesis of Functionalized Compounds : It can be utilized to synthesize functionalized thiophene derivatives, which have applications in organic electronics and photonic devices. For instance, a study demonstrated the successful synthesis of 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene using this compound as a precursor .

Material Science

In material science, this compound is employed for:

  • Polymer Development : The compound is used to develop polymers with specific properties for applications such as light-emitting diodes (LEDs) and photovoltaic cells. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials .
  • Nanoparticle Synthesis : It has been applied in the preparation of reversibly photoresponsive coumarin-stabilized polymeric nanoparticles. These nanoparticles can serve as drug carriers, providing controlled release mechanisms for therapeutic agents .

Pharmaceutical Applications

The pharmaceutical industry benefits from the use of this compound in several ways:

  • Drug Synthesis : It acts as a key intermediate in the synthesis of various pharmaceutical compounds, including aldose reductase inhibitors used for treating diabetic complications . Its high reactivity with sulfhydryl groups makes it particularly useful for modifying enzymes and proteins.
  • Development of Contrast Agents : The compound has been patented for use in the synthesis of contrast agents for diagnostic imaging, highlighting its importance in medical applications .

Table 1: Summary of Applications

Application AreaSpecific UseReference
Organic SynthesisAlkylating agent; Reformatsky reaction
Material SciencePolymer development; nanoparticle synthesis
PharmaceuticalsDrug synthesis; enzyme modification

Case Study: Synthesis of Thiophene Derivatives

A novel approach was reported for synthesizing 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene using this compound as a key reagent. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in developing new materials with potential electronic applications .

Comparison with Similar Compounds

Structural Analogues in the Glycol Ether Bromoacetate Family

The glycol ether bromoacetates share a common bromoacetate core but differ in their ether chain substituents. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
2-(2-Methoxyethoxy)ethyl bromoacetate 6281-98-7 C₇H₁₃BrO₄ 241.08 274.9 1.389 Intermediate length ether chain; balanced polarity
2-(2-Ethoxyethoxy)ethyl bromoacetate 56521-77-8 C₈H₁₅BrO₄ 255.11 ~280 (estimated) ~1.35 (estimated) Longer ethoxy chain; increased lipophilicity
2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate 56521-80-3 C₉H₁₇BrO₅ 285.14 >300 (estimated) ~1.37 (estimated) Extended ether chain; enhanced solubility in ionic liquids
Ethyl bromoacetate 105-36-2 C₄H₇BrO₂ 167.00 168–169 1.512 Simple structure; high reactivity in alkylation

Key Observations :

  • Ether Chain Length : Increasing the number of ethoxy/methoxy units raises molecular weight and boiling point due to greater van der Waals interactions. For example, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate (C₉H₁₇BrO₅) has a boiling point exceeding 300°C, making it suitable for high-temperature reactions .
  • Solubility : The methoxyethoxy group improves solubility in polar solvents like dimethylformamide (DMF) or ionic liquids (e.g., EMIM[MDEGSO₄]), which is critical for reactions requiring homogeneous conditions .
  • Reactivity : Ethyl bromoacetate (C₄H₇BrO₂) is more reactive in nucleophilic substitutions due to its smaller size and lower steric hindrance, whereas the glycol ether derivatives are preferred for controlled functionalization .

Bromoacetates with Aromatic Substituents

Aromatic bromoacetates differ significantly in reactivity and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-bromo-2-(4-bromophenyl)acetate 60079-77-8 C₁₀H₉Br₂O₂ 307.99 Aromatic bromine enhances electrophilicity; used in cross-coupling reactions
Methyl 2-(2-bromo-4-(trifluoromethyl)phenyl)acetate 1069115-04-3 C₁₀H₈BrF₃O₂ 297.07 Electron-withdrawing CF₃ group stabilizes intermediates; used in agrochemical synthesis

Comparison :

  • Reactivity : Aromatic bromoacetates undergo electrophilic substitution or Suzuki coupling, whereas aliphatic derivatives (e.g., this compound) are better suited for nucleophilic alkylation .
  • Applications : Aromatic derivatives are prevalent in pharmaceutical intermediates (e.g., anti-inflammatory agents), while glycol ether bromoacetates are used in polymer chemistry and ionic liquid synthesis .

Key Points :

  • The methoxyethoxy group reduces volatility compared to ethyl bromoacetate, lowering inhalation risks .
  • Hydroxyethoxy derivatives (e.g., 2-(2-hydroxyethoxy)ethyl acetate) are less reactive and safer for industrial applications .

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dichloromethane (DCM), 2-(2-methoxyethoxy)ethanol reacts with bromoacetyl bromide in the presence of a tertiary amine base, such as pyridine or triethylamine, to neutralize hydrogen bromide (HBr) byproducts. The reaction typically proceeds at 0–25°C for 4–6 hours, achieving yields of 75–85% after purification.

Example Procedure :

  • Dissolve 2-(2-methoxyethoxy)ethanol (1.0 equiv) and pyridine (1.2 equiv) in DCM.

  • Slowly add bromoacetyl bromide (1.1 equiv) at 0°C under nitrogen.

  • Stir at room temperature for 6 hours.

  • Wash with 5% HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄ and concentrate under reduced pressure.

Optimization and Challenges

Excess bromoacetyl bromide (1.1–1.3 equiv) minimizes residual alcohol, while controlled temperature prevents exothermic side reactions. However, bromoacetyl bromide’s corrosivity necessitates careful handling. Recrystallization from hexane/ethyl acetate (3:1) enhances purity to >98%.

Transesterification from Ethyl Bromoacetate

Transesterification offers a milder alternative, avoiding corrosive acid chlorides. This method exchanges the ethyl group of ethyl bromoacetate with 2-(2-methoxyethoxy)ethanol under catalytic conditions.

Catalytic Systems and Yields

Using sodium methoxide (NaOMe) or titanium(IV) isopropoxide as catalysts, the reaction achieves 65–75% yield in toluene or tetrahydrofuran (THF). Elevated temperatures (80–100°C) and azeotropic removal of ethanol drive equilibrium toward product formation.

Example Procedure :

  • Mix ethyl bromoacetate (1.0 equiv), 2-(2-methoxyethoxy)ethanol (1.5 equiv), and NaOMe (0.1 equiv) in toluene.

  • Reflux at 110°C for 12 hours with a Dean-Stark trap.

  • Filter and concentrate the mixture.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Limitations

Excess alcohol (1.5–2.0 equiv) improves conversion, but prolonged heating risks decomposition of the bromoacetate group. This method is less efficient than acid chloride routes but preferred for scalability.

Coupling Reagent-Mediated Synthesis

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate bromoacetic acid for esterification.

Activation and Reaction Dynamics

Bromoacetic acid (1.1 equiv) is activated with DCC (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM. Subsequent addition of 2-(2-methoxyethoxy)ethanol (1.0 equiv) at 0°C yields the product in 70–80% yield after 24 hours.

Advantages :

  • Avoids handling bromoacetyl bromide.

  • Suitable for acid-sensitive substrates.

Disadvantages :

  • Requires stoichiometric coupling reagents, increasing cost.

  • Byproduct (dicyclohexylurea) complicates purification.

Phase-Transfer Catalyzed Synthesis

Inspired by methods for analogous bromoethers, phase-transfer catalysis (PTC) enables efficient esterification in biphasic systems.

Biphasic Reaction Conditions

A mixture of aqueous sodium hydroxide, tetrabutylammonium bromide (TBAB, 0.1 equiv), and bromoacetyl chloride in toluene facilitates interfacial esterification at 40–60°C. Yields reach 70–75% within 5 hours.

Key Parameters :

  • NaOH concentration: 20–30% w/v.

  • Molar ratio of alcohol to bromoacetyl chloride: 1:1.2.

Sonochemical Acceleration

Ultrasound irradiation enhances reaction rates by improving mass transfer. Adapted from Reformatsky reaction protocols, sonication at 40 kHz reduces reaction time by 50% compared to conventional methods.

Procedure :

  • Combine 2-(2-methoxyethoxy)ethanol, bromoacetyl bromide, and pyridine in THF.

  • Sonicate at 25°C for 3 hours.

  • Isolate the product via extraction and recrystallization (yield: 80–85%).

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Bromoacetyl BromideBromoacetyl bromide, pyridine0–25°C, 6 h85%>98%
TransesterificationEthyl bromoacetate, NaOMe110°C, 12 h70%95%
Coupling ReagentsDCC, DMAP0°C, 24 h75%97%
Phase-Transfer CatalysisTBAB, NaOH60°C, 5 h75%96%
SonochemicalUltrasound irradiation25°C, 3 h85%>98%

Purification Strategies

Recrystallization

Crude product recrystallized from hexane/ethyl acetate (3:1) achieves >98% purity, as demonstrated in analogous bromoether purifications.

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate gradient) resolves ester impurities, particularly unreacted alcohol or diesters .

Q & A

Q. How to optimize its use in synthesizing calixarene derivatives with specific substitution patterns?

  • Methodological Answer : Controlled stoichiometry (1:2 calixarene:bromoacetate ratio) and templating agents (e.g., Na⁺) enforce cone conformations in calix[4]arenes. MALDI-TOF MS and 2D NMR (ROESY) confirm substitution at the 1,3-positions .

Notes

  • For synthetic protocols, prioritize peer-reviewed journals (e.g., Macromolecular Chemistry and Physics, Journal of Organic Chemistry).
  • Regulatory guidelines (EPA DSSTox) provide safety and environmental data .

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